2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4/c1-34-24-13-7-4-10-20(24)14-15-28-27(33)26(32)22-18-30(23-12-6-5-11-21(22)23)19-25(31)29-16-8-2-3-9-17-29/h4-7,10-13,18H,2-3,8-9,14-17,19H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAYQKPGKXMBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as “F2001-0904” or “VU0489738-1”, is a derivative of indole. Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that this compound may have multiple targets.
Biological Activity
The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)-2-oxoacetamide is a synthetic organic molecule that combines an indole structure with azepane and methoxyphenethyl moieties. This unique combination suggests potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.53 g/mol. The compound features several functional groups that may influence its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C24H30N4O4 |
| Molecular Weight | 430.53 g/mol |
| LogP | 3.7403 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 42.894 Ų |
The exact mechanism of action for this compound is not fully elucidated, but it is believed to interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. The indole moiety may play a crucial role in binding to these targets, while the azepane ring could enhance selectivity and potency.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds featuring similar structural motifs. For instance, derivatives of indole and azepane have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
In vitro assays have demonstrated that compounds with similar structures can exhibit IC50 values ranging from 1.29 μM to over 5 μM against these cell lines, indicating strong antiproliferative effects. The compound 2c , a derivative related to the one , exhibited an IC50 of 1.29 μM against MCF-7 cells, suggesting that structural modifications can lead to enhanced activity .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has also been explored. Compounds with similar indole and azepane structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, stabilization of red blood cell membranes in hypotonic solutions has been linked to anti-inflammatory properties, which could be a relevant mechanism for the compound .
Case Studies
Several studies have investigated compounds structurally related to This compound :
- Study on Indole Derivatives : Research demonstrated that indole-based compounds can induce apoptosis in cancer cells through the activation of caspases, leading to cell cycle arrest .
- VEGFR2 Inhibition : A study showed that certain indole derivatives inhibited the VEGFR2 kinase with IC50 values lower than standard drugs such as sorafenib, indicating their potential as anticancer agents .
- Inflammation Models : Compounds exhibiting azepane structures were tested in animal models for their ability to reduce inflammation markers, showing promising results comparable to established anti-inflammatory drugs .
Comparison with Similar Compounds
Structural and Functional Analogues
Adamantane-Substituted Indol-3-yl-oxoacetamides
- Example : N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compound 5r ) .
- Key Findings :
- Comparison :
- The adamantane group confers enhanced lipophilicity and binding affinity compared to the azepan-1-yl group in the target compound.
- The 2-methoxyphenethyl side chain in the target compound may improve selectivity for specific receptors (e.g., G-protein-coupled receptors) over adamantane derivatives .
Azepan-1-yl Derivatives
- Example : 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide .
- Key Findings: Limited biological data available, but sulfanyl/sulfonyl modifications alter electronic properties and metabolic stability.
Methoxy-Substituted Phenethyl Derivatives
- Example : 2-(1-ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide .
- Key Findings :
- Methoxy groups improve solubility and modulate cytochrome P450 interactions.
- Comparison :
Table 1: Cytotoxicity of Selected Analogs
- Mechanistic Insights: Adamantane derivatives induce apoptosis via extrinsic pathways (caspase-8), while azepan-1-yl compounds may target alternative pathways (e.g., intrinsic apoptosis or receptor binding) . The 2-methoxyphenethyl group could mimic endogenous ligands for peripheral benzodiazepine receptors (PBR), a target in cancer therapy .
Q & A
Q. What are the key steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step processes:
- Indole Core Formation : Fischer indole synthesis using phenylhydrazine and ketones under acidic conditions .
- Functionalization : Introduction of the azepane moiety via alkylation or amidation, followed by sulfonylation using sulfonyl chlorides in the presence of a base (e.g., pyridine) .
- Coupling Reactions : The methoxyphenethyl group is attached via amide bond formation, often employing coupling agents like HATU or DCC in polar aprotic solvents (e.g., DMF) . Critical Parameters : Temperature (0–100°C), solvent choice (DMF for solubility), and purification via column chromatography or recrystallization .
Q. Which spectroscopic methods are essential for structural confirmation?
- NMR Spectroscopy : H and C NMR identify indole protons (δ 7.0–8.0 ppm), azepane methylene groups (δ 2.5–3.5 ppm), and acetamide carbonyl signals (δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 481.61 g/mol for CHNOS) .
- Infrared (IR) Spectroscopy : Detects carbonyl stretches (~1700 cm) and sulfonyl groups (~1350 cm) .
Q. How is preliminary biological activity assessed for this compound?
- In Vitro Assays :
- Anticancer : MTT assay against cancer cell lines (e.g., IC values) .
- Antimicrobial : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains .
- Target Identification : Computational docking studies to predict interactions with enzymes (e.g., kinases) or receptors .
Advanced Research Questions
Q. How can reaction yields be optimized for multi-step syntheses of indole-acetamide derivatives?
- Solvent Optimization : Use DMF or dichloromethane for improved solubility of intermediates .
- Catalyst Screening : Test palladium catalysts for coupling steps or Lewis acids for cyclization .
- Purification Strategies : Employ gradient elution in column chromatography or recrystallization from methanol/ethyl acetate .
- Yield Monitoring : Track intermediates via TLC (R values) and quantify using HPLC .
Q. How should researchers address contradictions in biological activity data across similar compounds?
- Comparative SAR Analysis : Systematically modify functional groups (e.g., methoxy vs. methyl substituents) and correlate with activity trends .
- Assay Standardization : Validate protocols (e.g., cell line viability, incubation time) to minimize variability .
- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting results .
Q. What strategies are effective for elucidating structure-activity relationships (SAR)?
- Functional Group Modifications :
- Replace the azepane ring with piperidine or morpholine to assess ring size impact .
- Vary the methoxyphenethyl group to study electronic effects on target binding .
Data Contradiction Analysis
- Example Conflict : A study reports high anticancer activity for an analog but low activity for the target compound.
Resolution :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
